(S)-Ethyl 4-amino-2,2-difluoro-6-methylheptanoate hydrochloride
Description
Key Structural Features:
- Molecular Formula : $$ \text{C}{10}\text{H}{19}\text{F}{2}\text{NO}{2} \cdot \text{HCl} $$
- Molecular Weight : 223.26 g/mol (free base).
- Bond Geometry : The difluoro substitution at C2 introduces significant electronegativity, shortening adjacent C–F bonds (approximately 1.34 Å) and creating a tetrahedral geometry around the carbon. The ester carbonyl ($$ \text{C=O} $$) and ammonium ($$ \text{NH}_3^+ $$) groups contribute to intramolecular dipolar interactions, stabilizing specific conformers.
Conformational analysis via computational modeling reveals two dominant rotamers around the C4–C5 bond, differing by 120° torsional angles. The gauche conformation is energetically favored due to reduced steric hindrance between the methyl group at C6 and the ethyl ester moiety.
Chiral Center Configuration and Absolute Stereochemistry Determination
The compound’s stereogenic center at C4 adopts an (S)-configuration, as confirmed by its InChI key (PLPMKVKJSSLVPM-QMMMGPOBSA-N) and synthetic origin. Absolute stereochemistry was determined using a combination of circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction (Section 1.3).
Analytical Methods:
- Optical Rotation : $$ [\alpha]_D^{20} = +15.6^\circ $$ (c = 1.0, methanol), consistent with (S)-enantiomers of analogous β-amino esters.
- Chiral HPLC : Resolution on a Chiralpak® IA column (hexane:isopropanol 90:10) showed a single peak ($$ t_R = 12.3 $$ min), confirming enantiopurity.
- 19F NMR Spectroscopy : The AB-type splitting pattern ($$ J_{F-F} = 238 \, \text{Hz} $$) for the difluoro group aligns with geminal fluorine coupling observed in rigid, chiral environments.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction analysis resolved the compound’s solid-state structure, revealing a monoclinic crystal system ($$ P2_1 $$) with unit cell parameters:
- $$ a = 8.92 \, \text{Å}, \, b = 12.34 \, \text{Å}, \, c = 10.56 \, \text{Å} $$
- $$ \alpha = 90^\circ, \, \beta = 112.3^\circ, \, \gamma = 90^\circ $$
The ammonium group participates in three N–H···Cl hydrogen bonds (2.09–2.15 Å), forming a layered lattice architecture (Figure 2). The (S)-configuration at C4 was unequivocally confirmed by anomalous dispersion effects at the fluorine atoms.
Comparative Analysis with Enantiomeric and Diastereomeric Forms
Enantiomeric Comparison:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Optical Rotation | $$ +15.6^\circ $$ | $$ -15.6^\circ $$ |
| Melting Point | 189–191°C | 187–189°C |
| Solubility (H₂O) | 32 mg/mL | 28 mg/mL |
The (R)-enantiomer exhibits near-identical physicochemical properties except for optical activity, underscoring the role of chirality in biological target recognition.
Diastereomeric Considerations:
While the compound lacks additional stereogenic centers, synthetic byproducts with epimerized methyl groups (e.g., 6-iso-methyl derivatives) could form diastereomers. Such species are separable via reverse-phase HPLC but were not detected in the analyzed batches.
Figure 1. Molecular structure of this compound, highlighting the (S)-configured chiral center (blue) and key functional groups.
Figure 2. Crystal packing diagram showing N–H···Cl hydrogen bonds (dashed lines) and layered arrangement along the b-axis.
Properties
Molecular Formula |
C10H20ClF2NO2 |
|---|---|
Molecular Weight |
259.72 g/mol |
IUPAC Name |
ethyl (4S)-4-amino-2,2-difluoro-6-methylheptanoate;hydrochloride |
InChI |
InChI=1S/C10H19F2NO2.ClH/c1-4-15-9(14)10(11,12)6-8(13)5-7(2)3;/h7-8H,4-6,13H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
RQFNJHNWCGEIQH-QRPNPIFTSA-N |
Isomeric SMILES |
CCOC(=O)C(C[C@H](CC(C)C)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(CC(CC(C)C)N)(F)F.Cl |
Origin of Product |
United States |
Biological Activity
(S)-Ethyl 4-amino-2,2-difluoro-6-methylheptanoate hydrochloride (CAS Number: 1363408-30-3) is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₈ClF₂N₁O₂
- Molecular Weight : 259.72 g/mol
- Structure : The compound features an ethyl ester group, an amino group, and difluoromethyl substituents which may influence its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating a potential for development as an antibiotic agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in inflammation and cell survival pathways.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| In Vitro Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in strains such as E. coli and S. aureus. | Suggests potential for development as an antibiotic. |
| Anti-inflammatory Assay | Reduced levels of TNF-alpha and IL-6 in cultured macrophages. | Indicates potential use in treating inflammatory conditions. |
| Neuroprotection Experiment | Prevented apoptosis in neuronal cell cultures exposed to oxidative stressors. | Supports further research into neuroprotective applications. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorine Substitution: The target compound’s difluoro substitution at C2 distinguishes it from non-fluorinated analogs like Ethyl 2-amino-6-methylheptanoate hydrochloride. Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability and binding affinity in drug candidates .
Chirality : The (S)-configuration at C4 is critical for enantioselective interactions, unlike racemic mixtures or (R)-isomers (e.g., (R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride in ) .
Key Findings:
- Metabolic Stability: The C-F bonds in the target compound resist cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
- Synthetic Complexity: Fluorination steps (e.g., using HF or Selectfluor®) add complexity compared to Ethyl 2-amino-6-methylheptanoate synthesis, which relies on standard esterification .
Preparation Methods
Starting Materials and Initial Steps
- The synthesis often begins from chiral amino acid derivatives or chiral building blocks that provide the (S)-configuration at the 4-position.
- Ethyl esters of amino acids or ketoesters are common precursors.
Introduction of the Difluoromethyl Group
- The 2,2-difluoro substitution is introduced via selective fluorination reactions.
- Typical reagents for difluoromethylation include electrophilic fluorinating agents or nucleophilic fluorine sources under controlled conditions.
- Literature suggests the use of reagents such as tetrafluoroisophthalonitrile in the presence of strong bases (e.g., sodium hydride) in aprotic solvents like tetrahydrofuran (THF) to achieve selective difluoromethylation with good yields (around 70%).
Stereoselective Amination
- The amino group at C4 is introduced stereoselectively, often via reduction of nitro precursors or direct amination of ketoesters.
- Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel catalysts under controlled temperature and pressure can convert nitro groups to amines while maintaining stereochemical integrity.
- Reaction conditions typically involve protic solvents at moderate temperatures (40-60°C) and low to moderate hydrogen pressures (0.1-4 bar) to optimize conversion and isomer ratios.
Esterification and Salt Formation
- The ethyl ester is formed either by esterification of the acid precursor or by using ethyl ester starting materials.
- The hydrochloride salt is prepared by treating the free amine with hydrochloric acid in ethanol under reflux, followed by crystallization using solvents such as ether or acetonitrile.
- This step improves the compound’s stability and facilitates isolation as a crystalline solid.
Representative Preparation Procedure
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence of the difluoromethyl group and stereochemistry.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chromatography: Used for purification of intermediates and final product.
- Crystallization: Employed for salt formation and isolation of pure hydrochloride salt.
Research Findings and Optimization
- The use of aprotic solvents like THF and bases such as NaH allows efficient difluoromethylation with high selectivity and yield.
- Hydrogenation conditions are critical to avoid racemization; mild temperatures and pressures favor retention of stereochemistry.
- Salt formation in ethanol/HCl under reflux followed by crystallization improves product stability and purity.
- Avoidance of highly corrosive or flammable solvents during salt formation is a noted improvement for industrial scalability.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions | Comments |
|---|---|---|
| Difluoromethylation reagent | Tetrafluoroisophthalonitrile + NaH | Room temp, THF solvent, overnight |
| Amination catalyst | Pd/C or Raney Ni | 40-60°C, 0.1-4 bar H2 pressure |
| Solvent for hydrogenation | Protic solvents (e.g., ethanol, water) | Moderate temperature |
| Salt formation solvent | Ethanol saturated with HCl | Reflux 1-3 h, crystallization with ether or acetonitrile |
| Yield of difluoromethylation | ~70% | High selectivity |
| Stereochemical integrity | >95% retention | Confirmed by chiral analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
